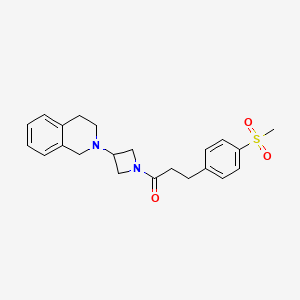![molecular formula C23H20N2O4 B2548276 N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-1-naphthamide CAS No. 896305-31-0](/img/structure/B2548276.png)
N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-1-naphthamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-1-naphthamide” is a complex organic molecule. It contains a 2,3-dihydrobenzo[b][1,4]dioxin moiety, a pyrrolidinone moiety, and a naphthamide moiety .
Molecular Structure Analysis
The molecular structure of this compound would likely be planar due to the conjugation of the aromatic rings and the amide group. The 2,3-dihydrobenzo[b][1,4]dioxin moiety would likely contribute to the rigidity of the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-rich aromatic rings and the amide group. The aromatic rings could potentially undergo electrophilic aromatic substitution reactions, while the amide group could participate in nucleophilic acyl substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its structure. The presence of aromatic rings and an amide group could contribute to its polarity and potentially its solubility in various solvents .Wissenschaftliche Forschungsanwendungen
Alzheimer’s Disease Therapeutics
The synthesis of this compound was triggered by the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride. The resulting N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide was further treated with different alkyl/aralkyl halides to yield N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamides. These derivatives have been explored as potential agents for treating Alzheimer’s disease . Alzheimer’s disease is characterized by cholinesterase enzyme dysfunction, and these synthesized molecules exhibit cholinesterase inhibition activity, making them promising candidates for therapeutic intervention.
Calcium Channel Blockers
The compound’s structure suggests potential calcium channel-blocking properties. Calcium channel blockers are widely used in cardiovascular medicine to manage conditions such as hypertension, angina, and arrhythmias. Investigating its effects on calcium channels could reveal novel therapeutic avenues .
Anticancer Activity
Functionalized benzodioxanes have been associated with anticancer properties. Researchers have observed their potential in inhibiting cancer cell growth and proliferation. Further studies on this compound’s impact on cancer cells could provide valuable insights for drug development .
Anti-Inflammatory Agents
Sulfonamides, including this compound, have been explored for their anti-inflammatory effects. Investigating its ability to modulate inflammatory pathways may lead to the development of novel anti-inflammatory drugs .
Neuroprotective Effects
Given its structural features, this compound may exhibit neuroprotective properties. Neuroprotection is crucial for preventing or slowing down neurodegenerative diseases. Research into its impact on neuronal health could be enlightening .
Anti-Microbial Applications
Sulfonamides have a long history as antibacterial agents. While this compound’s specific antimicrobial activity requires further investigation, its sulfonamide moiety suggests potential in combating bacterial infections .
Wirkmechanismus
Target of Action
Similar compounds have been found to exhibit antibacterial properties , suggesting that the compound might target bacterial cells.
Mode of Action
It’s worth noting that similar compounds have been found to inhibit bacterial growth and multiplication . This suggests that the compound might interact with its targets by disrupting essential biochemical processes within the bacterial cells.
Biochemical Pathways
Similar compounds have been found to block the folate synthetase enzyme in bacteria , impeding folic acid synthesis which is crucial for bacterial growth and multiplication .
Result of Action
Similar compounds have been found to inhibit bacterial growth and multiplication , suggesting that the compound might have a similar effect.
Eigenschaften
IUPAC Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4/c26-22-12-16(14-25(22)17-8-9-20-21(13-17)29-11-10-28-20)24-23(27)19-7-3-5-15-4-1-2-6-18(15)19/h1-9,13,16H,10-12,14H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCGKVXNJHSGDBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)N3CC(CC3=O)NC(=O)C4=CC=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-1-naphthamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

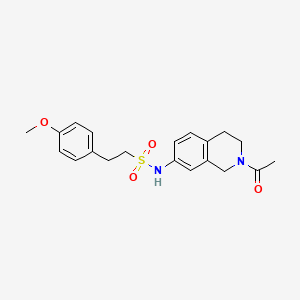
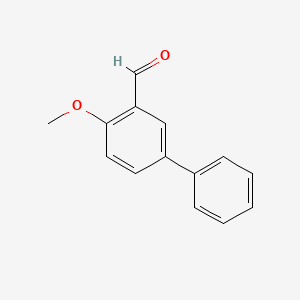
![3-benzyl-5-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2548195.png)
![N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-2,4-dinitrobenzamide](/img/structure/B2548196.png)
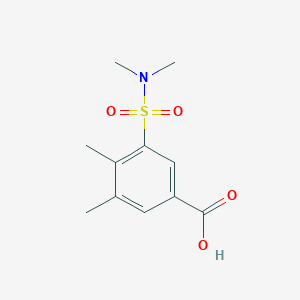
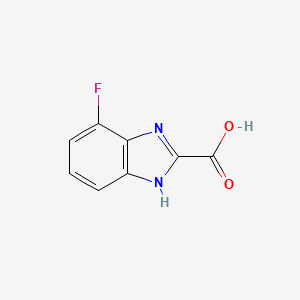
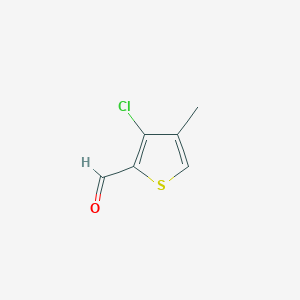
![1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine-10-carbonyl)imidazolidin-2-one](/img/structure/B2548204.png)

![2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2548206.png)
